molecular formula C31H46O2 B1677770 Phytomenadione CAS No. 84-80-0

Phytomenadione

Cat. No. B1677770
CAS RN: 84-80-0
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-NKFFZRIASA-N
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Description

Phytomenadione, also known as vitamin K1 or phylloquinone, is a vitamin found in food and used as a dietary supplement . It is on the World Health Organization’s List of Essential Medicines . As a supplement, it is used to treat certain bleeding disorders, including warfarin overdose, vitamin K deficiency, and obstructive jaundice .


Synthesis Analysis

Phytomenadione is a naturally occurring compound that promotes hepatic synthesis of clotting factors (II, VII, IX, X) and of coagulation inhibitors (protein C and S) . It is used to prevent and treat haemorrhages related to vitamin K deficiency .


Molecular Structure Analysis

Phytomenadione has a molecular formula of C31H46O2 and a molar mass of 450.707 g·mol −1 . It is a polycyclic aromatic ketone, based on 2-methyl-1,4-naphthoquinone, with a 3-phytyl substituent .


Chemical Reactions Analysis

Phytomenadione’s primary mechanism of action revolves around its role as a cofactor for the carboxylation of specific glutamate residues in vitamin K-dependent proteins . This process, known as carboxylation, is essential for converting specific precursor proteins into their active forms .


Physical And Chemical Properties Analysis

Phytomenadione is a fat-soluble vitamin that is stable in air and moisture but decomposes in sunlight . It is found naturally in a wide variety of green plants, particularly in leaves, since it functions as an electron acceptor during photosynthesis, forming part of the electron transport chain of photosystem I .

Scientific Research Applications

Phytozome and Phytome Platforms

Phytomenadione, also known as Vitamin K1, is a crucial element in plant physiology and genomics research. Phytozome, a comparative platform for green plant genomics, provides a comprehensive view of the evolutionary history of every plant gene, including gene structure and genome organization. This platform includes sequences and functional annotations of complete plant genomes, serving as a powerful tool for comparative genomics and helping to link model systems with plants of economic and ecological importance (Goodstein et al., 2011). Similarly, Phytome is an online comparative genomics resource that applies to functional plant genomics, molecular breeding, and evolutionary studies. It identifies the evolutionary relationships among orthologous and paralogous protein sequences from different species, facilitating cross-references between different gene databases (Hartmann et al., 2005).

Auxin Signalling and Plant Development

Research on plant hormones, including auxin, has shown that systematic genetic and molecular techniques can lead to key insights into their roles in controlling growth and patterning. Auxin, a plant hormone, plays a significant role in the signaling, transport, and control of plant growth and development. The pathways of auxin transport, perception, and signal transduction have been delineated through recent studies, highlighting its importance in plant physiology (Teale et al., 2006).

Phytomedicines and Genomic Studies

The renaissance in phytomedicines, supported by NGS technologies, points to significant growth in medicinal plant research aimed at discovering new and biologically compatible phytomedicines. The deposition of extensive genome/transcriptome sequence data has opened new possibilities for producing upgraded bioactive molecules in medicinal plants. This emerging knowledge from medicinal plants' genome/transcriptome can lead to a deep understanding of the processes responsible for the biosynthesis of medicinally important compounds, thereby improving the quality of phytomedicines (Sharma & Shrivastava, 2016).

Nanostructure Lipid Carrier Systems for Phytomenadione

A study aimed at incorporating phytomenadione into nanostructure lipid carrier systems to improve its aqueous solubility and bioavailability showcased the potential of nanobiotechnology in enhancing the delivery and efficacy of plant-derived compounds. The successful formulation demonstrated enhanced bioavailability, providing a promising carrier for phytomenadione, thereby highlighting the interplay between nanotechnology and phytomedicine research (Aljaeid & Hosny, 2018).

Enhancing Crop Production and Phytomedicine Content

Nanobiotechnology has been shown to boost crop production and quality, as evidenced by increased plant biomass, fruit yield, and phytomedicine content in bitter melon. This research indicates the potential of nanobiotechnology in improving the agricultural production of medicinally rich crops, further integrating the fields of plant science and nanotechnology (Kole et al., 2013).

properties

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
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InChI Key

MBWXNTAXLNYFJB-NKFFZRIASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
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Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C31H46O2
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DSSTOX Substance ID

DTXSID8023472
Record name Phytonadione
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Molecular Weight

450.7 g/mol
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Physical Description

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid
Record name Phytonadione
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Boiling Point

140-145 °C @ 0.001 mm Hg
Record name Phylloquinone
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Solubility

Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS
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Density

0.964 @ 25 °C/25 °C
Record name PHYTONADIONE
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Mechanism of Action

Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation., Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/, In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x)., On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone.
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Impurities

Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.
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Product Name

Phytonadione

Color/Form

Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid

CAS RN

79083-00-4, 84-80-0, 11104-38-4
Record name rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione
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Melting Point

-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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